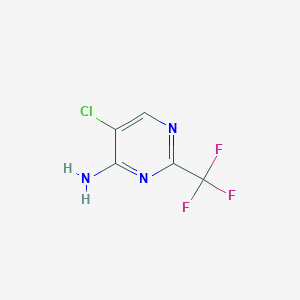

5-Chloro-2-(trifluoromethyl)pyrimidin-4-amine

Beschreibung

Eigenschaften

Molekularformel |

C5H3ClF3N3 |

|---|---|

Molekulargewicht |

197.54 g/mol |

IUPAC-Name |

5-chloro-2-(trifluoromethyl)pyrimidin-4-amine |

InChI |

InChI=1S/C5H3ClF3N3/c6-2-1-11-4(5(7,8)9)12-3(2)10/h1H,(H2,10,11,12) |

InChI-Schlüssel |

AFJQDAIZVMHGPU-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C(=NC(=N1)C(F)(F)F)N)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 5-Chloro-2-(trifluoromethyl)pyrimidin-4-amine typically involves a series of chemical reactions starting from readily available precursors. One common method involves the chlorination of 2-(trifluoromethyl)pyrimidine, followed by amination to introduce the amine group at the 4-position . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity .

Analyse Chemischer Reaktionen

5-Chlor-2-(Trifluormethyl)pyrimidin-4-amin durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Substitutionsreaktionen: Das Chloratom an der 5-Position kann unter geeigneten Bedingungen durch andere Nukleophile substituiert werden.

Oxidation und Reduktion: Die Verbindung kann an Oxidations- und Reduktionsreaktionen teilnehmen, wobei die spezifischen Bedingungen und Reagenzien von der gewünschten Umwandlung abhängen.

Kupplungsreaktionen: Sie kann in Kupplungsreaktionen verwendet werden, um komplexere Moleküle zu bilden, wobei häufig palladiumkatalysierte Kreuzkupplungsverfahren eingesetzt werden.

Häufig verwendete Reagenzien in diesen Reaktionen sind Basen, Säuren und Übergangsmetallkatalysatoren. Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und der Art der eingeführten Substituenten ab .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Antiviral and Antitumor Activities

The compound is part of a broader class of trifluoromethyl pyrimidine derivatives, which have been extensively studied for their pharmacological properties. A significant number of these derivatives are currently undergoing clinical trials for their potential as antiviral and antitumor agents. For instance, compounds containing the trifluoromethyl group have shown enhanced biological activity due to their ability to modulate the interaction with biological targets like enzymes and receptors .

One of the notable examples is tipranavir , a non-peptide antiviral drug used in HIV treatment, which incorporates a trifluoromethyl pyrimidine structure. This compound acts by inhibiting the HIV protease enzyme, showcasing the effectiveness of trifluoromethyl-substituted compounds in antiviral therapy .

Anticancer Research

Recent studies have highlighted the anticancer potential of 5-Chloro-2-(trifluoromethyl)pyrimidin-4-amine derivatives. For example, novel derivatives bearing amide moieties have been synthesized and evaluated for their anticancer activities against various cell lines, including prostate cancer (PC3), leukemia (K562), cervical cancer (HeLa), and lung cancer (A549). Some derivatives exhibited promising results, indicating their potential as therapeutic agents .

Agrochemical Applications

Fungicides and Insecticides

The compound has also been explored for its applications in agrochemicals. Trifluoromethyl pyrimidines are known to enhance the efficacy of crop protection products. For instance, derivatives such as fluazinam , which is synthesized using trifluoromethyl pyrimidine intermediates, demonstrate potent fungicidal activity against various plant pathogens .

Research indicates that certain trifluoromethyl pyrimidine derivatives exhibit antifungal properties against pathogens like Botrytis cinerea and Sclerotinia sclerotiorum, making them suitable candidates for developing new fungicides . Additionally, some compounds have shown moderate insecticidal activity against pests like Mythimna separata and Spodoptera frugiperda, further broadening their application scope in agricultural settings .

Synthesis and Structure-Activity Relationships

The synthesis of this compound involves several chemical transformations that allow for the introduction of various substituents to enhance biological activity. Recent studies have demonstrated that structural modifications can significantly impact potency and selectivity against target enzymes or receptors. For example, altering substituents on the pyrimidine ring has been shown to improve the binding affinity and inhibitory activity against specific targets such as BCL6, a protein implicated in various cancers .

Case Studies

Case Study 1: Antiviral Development

In a study focusing on antiviral agents, researchers synthesized a series of trifluoromethyl pyrimidine derivatives to evaluate their efficacy against viral infections. The results indicated that certain modifications led to increased potency against HIV protease, confirming the relevance of this compound class in antiviral drug design .

Case Study 2: Agrochemical Efficacy

Another study evaluated the antifungal activity of several trifluoromethyl pyrimidine derivatives against B. cinerea. The findings revealed that specific compounds achieved inhibition rates comparable to established fungicides like tebuconazole, supporting their potential use in agricultural applications .

Wirkmechanismus

The mechanism of action of 5-Chloro-2-(trifluoromethyl)pyrimidin-4-amine involves its interaction with specific molecular targets. In medicinal applications, it often acts by inhibiting key enzymes or receptors involved in disease pathways . The exact molecular targets and pathways depend on the specific application and the structure of the final compound derived from this pyrimidine .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Pyrimidine derivatives with halogen and trifluoromethyl substitutions exhibit diverse physicochemical and biological properties. Below is a detailed comparison of 5-Chloro-2-(trifluoromethyl)pyrimidin-4-amine with structurally related compounds.

Structural and Electronic Features

Physicochemical Properties

Biologische Aktivität

5-Chloro-2-(trifluoromethyl)pyrimidin-4-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of a chlorine atom at the 5-position and a trifluoromethyl group at the 2-position, which significantly influences its reactivity and interaction with biological targets.

- Molecular Formula : C6H4ClF3N2

- Molecular Weight : Approximately 197.55 g/mol

The trifluoromethyl group enhances the compound's electronic properties, making it a potent candidate for various biological applications, including anti-inflammatory, insecticidal, and anticancer activities.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity primarily as an inhibitor in various biochemical pathways. The compound has been studied for its potential in:

-

Anti-inflammatory Activity :

- The compound has demonstrated notable inhibition of COX-2 activity, with an IC50 value comparable to the standard drug celecoxib (IC50 = 0.04 ± 0.01 μmol) .

- In vivo studies indicated that derivatives of this compound significantly reduced mRNA expressions of iNOS and COX-2, showcasing its potential in treating inflammatory conditions .

- Insecticidal Activity :

- Anticancer Activity :

The interaction mechanisms of this compound with biological targets have been explored through various studies. Notably, the unique electronic properties imparted by the trifluoromethyl group enhance its binding affinity to specific enzymes and receptors involved in inflammatory and cancer pathways.

Comparative Analysis

A comparative analysis of similar compounds reveals the unique position of this compound in terms of structural characteristics and biological efficacy:

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| 2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine | C6H5ClF3N2 | 0.88 |

| 5-(Trifluoromethyl)pyrimidin-4-amine | C6H4F3N2 | 0.86 |

| 2-Chloro-5-methylpyrimidin-4-amine | C6H6ClN2 | 0.82 |

This table illustrates how the presence of both a chlorine atom and a trifluoromethyl group distinguishes this compound from others in its class, enhancing its reactivity and potential applications in medicinal chemistry.

Case Studies

- Anti-inflammatory Efficacy :

- Pesticidal Applications :

Q & A

Q. Key factors affecting yield :

- Temperature : Higher temperatures (>100°C) accelerate substitution but may degrade sensitive intermediates.

- Solvent : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, while dichloromethane improves solubility for coupling steps .

- Catalysts : Pd-based catalysts (e.g., Pd(PPh₃)₄) optimize trifluoromethylation efficiency .

How can structural features of this compound be characterized to confirm its identity?

Basic Research Question

Methodological approach :

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 242.0 (calculated for C₅H₃ClF₃N₃) .

- X-ray Crystallography : Resolves bond angles (e.g., C-Cl bond length ~1.73 Å) and confirms planarity of the pyrimidine ring .

What role does the trifluoromethyl group play in modulating the compound’s biological activity?

Advanced Research Question

The CF₃ group enhances:

- Lipophilicity : LogP increases by ~1.5 units compared to non-fluorinated analogs, improving membrane permeability .

- Metabolic Stability : Resistance to cytochrome P450 oxidation due to strong C-F bonds .

- Target Affinity : Electron-withdrawing effects stabilize hydrogen bonds with kinase ATP-binding pockets (e.g., EGFR inhibition IC₅₀: 0.8 µM vs. 5.2 µM for non-CF₃ analogs) .

Q. Validation Methods :

- Molecular Docking : Compare binding free energies (ΔG) of CF₃ vs. CH₃ analogs using AutoDock Vina .

- In vitro Assays : Measure IC₅₀ shifts in kinase inhibition assays under varying redox conditions .

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced Research Question

Case Example : Discrepancies in anti-cancer IC₅₀ values (e.g., 1.2 µM vs. 8.7 µM in HeLa cells).

Methodological Solutions :

Standardize Assay Conditions :

- Control variables: Cell passage number, serum concentration, and incubation time .

Orthogonal Validation :

- Combine MTT assays with flow cytometry (apoptosis) and Western blotting (target protein downregulation) .

SAR Analysis :

- Compare analogs (Table 1) to isolate substituent effects (e.g., 5-Cl vs. 5-F derivatives) .

Q. Table 1: Structural-Activity Relationship (SAR) of Pyrimidine Derivatives

| Substituent | IC₅₀ (µM, HeLa) | LogP | Metabolic Half-life (h) |

|---|---|---|---|

| 5-Cl, 2-CF₃ (target) | 1.2–8.7 | 2.1 | 6.3 |

| 5-F, 2-CF₃ | 0.9 | 1.8 | 7.1 |

| 5-Cl, 2-CH₃ | 12.4 | 0.9 | 2.4 |

What strategies optimize the compound’s solubility for in vivo studies without compromising activity?

Advanced Research Question

Challenges : Low aqueous solubility (<10 µg/mL) due to high lipophilicity.

Solutions :

Prodrug Design : Introduce phosphate esters at the 4-amine group, increasing solubility 20-fold while maintaining kinase inhibition .

Nanoformulation : Encapsulate in PEGylated liposomes (size: 100 nm, PDI <0.2) to enhance bioavailability .

Co-solvent Systems : Use 10% DMSO + 5% Tween-80 in PBS, validated for >90% stability over 24 hours .

Q. Validation Metrics :

- HPLC Purity : >95% post-formulation.

- Pharmacokinetics : AUC₀–24h increases from 120 µg·h/mL (free compound) to 450 µg·h/mL (nanoformulated) .

How can computational methods predict the compound’s off-target effects?

Advanced Research Question

Approach :

Pharmacophore Modeling : Screen against databases (ChEMBL, PubChem) to identify kinases with similar ATP-binding pockets (e.g., JAK2, CDK2) .

Machine Learning : Train models on Tox21 datasets to predict hepatotoxicity (accuracy >85%) .

Molecular Dynamics (MD) : Simulate binding to hERG channels (risk of cardiotoxicity) using Desmond; ΔG < -50 kcal/mol indicates high risk .

Mitigation : Synthesize analogs with reduced basicity (e.g., replace 4-amine with a morpholine group) to minimize hERG binding .

What are the best practices for storing and handling this compound to ensure stability?

Basic Research Question

- Storage : -20°C under argon in amber vials (prevents photodegradation and hydrolysis) .

- Handling : Use anhydrous solvents (e.g., dry DMF) during synthesis to avoid Cl⁻ displacement by OH⁻ .

- Stability Monitoring : Monthly HPLC checks for degradation products (e.g., 5-OH analog formation <2%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.